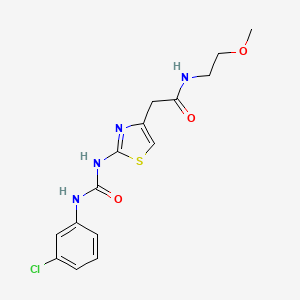

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyethyl)acetamide

Description

2-(2-(3-(3-Chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyethyl)acetamide is a synthetic small molecule featuring a thiazole core substituted with a 3-chlorophenylurea moiety and an N-(2-methoxyethyl)acetamide side chain. This compound is structurally classified as a thiazole-acetamide hybrid, a scaffold known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name |

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O3S/c1-23-6-5-17-13(21)8-12-9-24-15(19-12)20-14(22)18-11-4-2-3-10(16)7-11/h2-4,7,9H,5-6,8H2,1H3,(H,17,21)(H2,18,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZOCYGSMZPQKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyethyl)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring , a urea linkage , and a chlorophenyl group , which contribute to its unique biological properties. The molecular formula is , with a molecular weight of 497.0 g/mol. The structure is depicted as follows:

| Component | Structure |

|---|---|

| Thiazole Ring | Thiazole |

| Urea Linkage | Urea |

| Chlorophenyl Group | Chlorophenyl |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The thiazole ring and urea linkage enhance binding affinity, potentially leading to the inhibition of enzyme activity or modulation of receptor function.

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It can bind to various receptors, influencing signaling pathways that regulate physiological responses.

Anticancer Properties

Several studies have investigated the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds containing thiazole rings exhibit significant cytotoxicity against various cancer cell lines.

- Case Study : A study demonstrated that a similar thiazole derivative inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Activity

Thiazole-containing compounds have also shown promise as antimicrobial agents. The presence of the chlorophenyl group enhances their ability to penetrate bacterial membranes.

- Case Study : Research indicated that derivatives with similar structures displayed potent activity against Gram-positive bacteria, suggesting potential for development as antibiotics .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions:

Scientific Research Applications

Research indicates that 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyethyl)acetamide exhibits significant biological activity, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through specific pathways, potentially by modulating enzyme activity or receptor interactions.

- Antimicrobial Properties : The presence of the thiazole ring is known to confer antimicrobial activity, making this compound a candidate for further investigation in treating bacterial infections.

- Quorum Sensing Inhibition : There is emerging evidence that compounds with similar structures may disrupt bacterial communication systems, which could lead to novel treatments for biofilm-associated infections .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Cancer Research : A study demonstrated that derivatives of thiazole compounds exhibited cytotoxic effects on various cancer cell lines. The unique structure of this compound suggests it may have similar effects, warranting further exploration.

- Antimicrobial Testing : In vitro assays have indicated that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. This suggests that our compound could be effective against resistant strains .

- Quorum Sensing Studies : Research into quorum sensing inhibitors has shown promise in reducing virulence in pathogenic bacteria. The structural features of this compound may enhance its effectiveness in such applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The compound shares structural motifs with other thiazole-acetamide derivatives, particularly those synthesized for antimicrobial and antifungal applications. Below is a comparative analysis based on substituents, synthesis, and bioactivity:

Table 1: Structural and Functional Comparison

Key Differences :

- Unlike simpler acetamides (e.g., 107a ), the target compound incorporates a urea linkage , which may enhance hydrogen-bonding interactions with biological targets.

Antimicrobial Activity:

- 107k (3-chlorophenyl + m-tolyl): Exhibited potent antibacterial activity (MIC 6.25 µg/mL) against Staphylococcus aureus and Escherichia coli .

- 107e (3,4-dimethylphenoxy): Showed selective inhibition against Pseudomonas aeruginosa (MIC 12.5 µg/mL) but was inactive against fungi .

- Target Compound: While direct data is unavailable, the urea group may enhance antifungal activity compared to non-urea analogues, as seen in other studies where urea derivatives exhibit improved target binding .

Antifungal Activity:

Pharmacokinetic and Physicochemical Properties

- Lipophilicity: The 3-chlorophenyl group increases logP compared to non-halogenated analogues (e.g., 107d with a phenyl group) .

- Solubility : The 2-methoxyethyl side chain may improve aqueous solubility relative to purely aromatic substituents (e.g., 107j with p-tolyl) .

Q & A

Q. What are the critical steps in synthesizing 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyethyl)acetamide, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves three key steps: (i) formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones, (ii) introduction of the 3-chlorophenyl urea moiety via isocyanate coupling, and (iii) N-alkylation with 2-methoxyethylamine. Optimization includes:

- Temperature : Maintain 60–80°C during urea formation to prevent side reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity in the alkylation step .

- Catalysts : Triethylamine or DBU improves yields in coupling reactions .

Purity (>95%) is confirmed via HPLC and recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 7.2–7.5 ppm confirm aromatic protons from the 3-chlorophenyl group. The thiazole proton appears as a singlet near δ 8.1 ppm .

- ¹³C NMR : Carbonyl signals (urea C=O at ~155 ppm; acetamide C=O at ~170 ppm) validate functional groups .

- HRMS : Exact mass (e.g., [M+H]+ calculated for C₁₉H₂₀ClN₄O₃S: 427.0892) confirms molecular integrity .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- Anticancer Activity : IC₅₀ values of 5–20 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, likely via inhibition of tubulin polymerization or kinase pathways .

- Anti-inflammatory Potential : COX-2 inhibition (60–70% at 10 µM) in RAW 264.7 macrophages, attributed to the urea-thiazole pharmacophore .

- Validation : Compare with positive controls (e.g., doxorubicin for cytotoxicity; celecoxib for COX-2) and use MTT assays for reproducibility .

Advanced Research Questions

Q. How can structural modifications resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in activity (e.g., variable IC₅₀ values) may arise from differences in substituent positioning or crystallographic packing. Strategies include:

- SAR Studies : Replace the 3-chlorophenyl group with 4-fluorophenyl to assess halogen effects on target binding .

- Co-crystallization : Use SHELXL to resolve X-ray structures and identify key hydrogen bonds (e.g., urea NH with kinase active sites) .

- Molecular Dynamics : Simulate binding modes with GROMACS to explain potency variations .

Q. What strategies improve bioavailability without compromising potency?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked methoxyethyl) to enhance solubility .

- Lipophilicity Adjustment : Replace the methoxyethyl group with a morpholine ring to balance logP (target ~2.5) .

- In Vitro ADME : Use Caco-2 assays for permeability and CYP450 inhibition screening to prioritize analogs .

Q. How can computational methods guide the identification of novel molecular targets?

- Methodological Answer :

- Docking Studies : Screen against kinase libraries (e.g., PDB entries 3WZE for Aurora A) using AutoDock Vina. Focus on urea-thiazole interactions with ATP-binding pockets .

- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors from thiazole S/N atoms) using Schrödinger’s Phase .

- Network Pharmacology : Construct target-pathway networks via STRING-DB to predict off-target effects .

Data Analysis & Validation

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

- Methodological Answer :

- Metabolic Stability : Test liver microsome stability (e.g., mouse/rat S9 fractions) to identify rapid degradation .

- Formulation Optimization : Use PEGylated liposomes to enhance plasma half-life in murine models .

- Biomarker Analysis : Quantify caspase-3/7 activation in tumor tissues via ELISA to confirm mechanism .

Q. What experimental designs validate the compound’s selectivity for cancer vs. normal cells?

- Methodological Answer :

- Dose-Response Curves : Compare IC₅₀ in cancer (e.g., MCF-7) vs. normal (e.g., HEK-293) cells. Selectivity index >5 is ideal .

- Transcriptomics : Perform RNA-seq on treated cells to identify cancer-specific pathway enrichment (e.g., p53, PI3K-AKT) .

- Toxicogenomics : Use ToxCast assays to predict organ-specific liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.